molecular formula C19H19N3O5S2 B2636625 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921837-48-1

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2636625
CAS No.: 921837-48-1
M. Wt: 433.5
InChI Key: UASBYKLTFYEKSK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS: 921837-48-1) is a sulfonamide derivative with the molecular formula C₁₉H₁₉N₃O₅S₂ and a molecular weight of 433.50 g/mol . The compound features a pyridazine ring substituted with a methanesulfonyl group at position 6 and a phenyl group at position 3, which is further linked to a 4-ethoxybenzenesulfonamide moiety. The compound is available in research-grade quantities (1–5 mg) at 90% purity, with applications likely focused on medicinal chemistry or enzyme inhibition studies .

Properties

IUPAC Name

4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)22-15-6-4-14(5-7-15)18-12-13-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASBYKLTFYEKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(6-methanesulfonylpyridazin-3-yl)aniline under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making the compound effective in treating certain diseases .

Comparison with Similar Compounds

Pyridazine- and Pyrimidine-Based Sulfonamides

Compounds with pyridazine or pyrimidine cores exhibit diverse biological activities, often tied to substituent electronic effects. For example:

  • 4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (): This triazine-sulfonamide hybrid, synthesized via DMF-mediated coupling, shows how heterocyclic substitution (diethylamino and phenyl groups) modulates solubility and target affinity. Yield: 87.3%, mp: 254–256°C .
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Pyridazine 6-methanesulfonyl, 4-ethoxy 433.50 N/A N/A
4-(Diethylamino-triazine derivative Triazine Diethylamino, phenylamino N/A 254–256 87.3
4-Methylpiperidine analogue Pyridazine 4-methylpiperidine, 4-ethoxy 452.57 N/A N/A

Hydrazone and Pyrazole Derivatives

Hydrazone-linked sulfonamides (e.g., compounds 15–17 in ) demonstrate the impact of aromatic substituents on stability and reactivity:

  • 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15): Features a 4-chlorophenyl group, yielding a high-melting (226–227°C), crystalline solid (95% yield) .
  • 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) (): Incorporates a pyrazole ring, synthesized via reflux with 2,4-pentanedione (49% yield, mp: 169–170°C). The pyrazole’s electron-withdrawing effects may enhance metabolic stability .

Physicochemical Properties

  • Solubility : Sulfonamides with polar substituents (e.g., methanesulfonyl) typically exhibit improved aqueous solubility. However, analogues like 1c () faced solubility challenges at 50 μM, suggesting the target compound may require formulation optimization .
  • Thermal Stability : High-melting derivatives (e.g., compound 15 , mp: 226–227°C ) correlate with strong crystalline packing, whereas pyrazole-containing analogues (e.g., 18 , mp: 169–170°C ) may have lower thermal stability.

Biological Activity

4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group, which is known for its biological activity. The molecular formula is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, and its molecular weight is approximately 366.40 g/mol. The presence of the ethoxy and methanesulfonyl groups contributes to its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting a role in treating infections.
  • Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine release
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it may be effective against these pathogens, warranting further exploration as an antimicrobial agent.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming its potential as an anticancer agent.

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